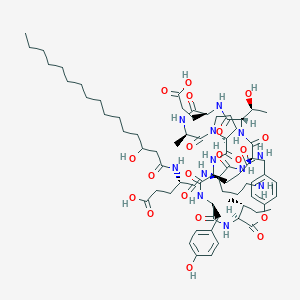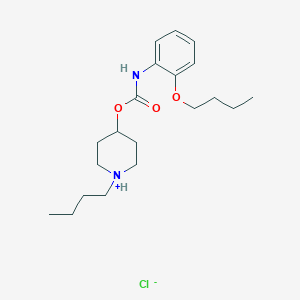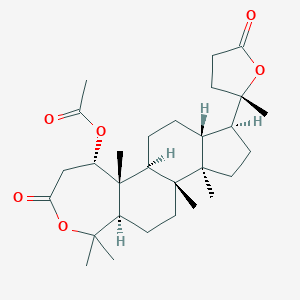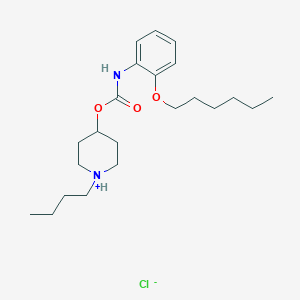
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as Boc-4-piperidone, and it is a white crystalline powder that is soluble in water.
Wirkmechanismus
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of dopamine-related disorders. Additionally, it has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various experiments. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying dopamine-related disorders. However, there are also some limitations to its use in lab experiments. For example, it has been shown to have some toxicity in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride. One potential direction is to study its potential therapeutic applications in more detail, particularly in the treatment of dopamine-related disorders. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use as an analgesic. Finally, there is also potential for the development of new analogs of Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride that could have improved therapeutic properties.
Synthesemethoden
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is synthesized by reacting 1-butyl-4-piperidone with Boc anhydride in the presence of a strong base. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, it has been studied as a potential analgesic and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
105384-12-1 |
|---|---|
Produktname |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Molekularformel |
C22H37ClN2O3 |
Molekulargewicht |
413 g/mol |
IUPAC-Name |
(1-butylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(17-14-19)15-6-4-2;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H |
InChI-Schlüssel |
GSYFZEAXGVXUIB-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Synonyme |
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mon ohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










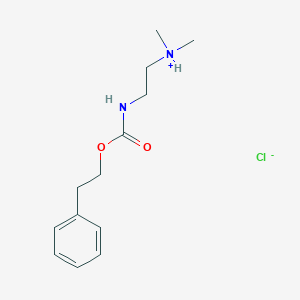
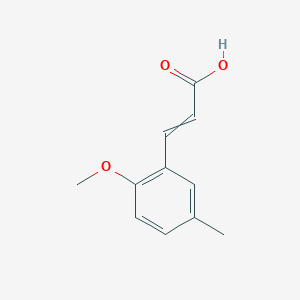
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

